molecular formula C18H19NO2 B4409201 4-(allyloxy)-N-(2-phenylethyl)benzamide

4-(allyloxy)-N-(2-phenylethyl)benzamide

Cat. No. B4409201
M. Wt: 281.3 g/mol
InChI Key: KUVFIXHIROUFPL-UHFFFAOYSA-N
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Description

4-(allyloxy)-N-(2-phenylethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.

Scientific Research Applications

Liquid Crystal Applications

  • Synthesis and Characterization in Liquid Crystals : A novel compound, closely related to 4-(allyloxy)-N-(2-phenylethyl)benzamide, was synthesized and demonstrated to be a lyotropic liquid crystal with smectic texture. Its melting point was identified as 283℃, and it exhibited a yield of 74% (L. Qingjun, 2007). Another study synthesized unsaturated liquid crystalline compounds based on diamine, showing that these compounds were all smectic phase with high liquid temperature ranges (Liu Xiu-ying & Wang Yu-yang, 2010).

Synthesis and Characterization

  • Synthesis Techniques and Applications : A range of amides and amines, related to 4-amino-N-(1-phenylethyl)benzamide, a close analogue to our compound of interest, were synthesized to explore their anticonvulsant activity. This study revealed that acylation and alkylation of the amino group resulted in almost total loss of anticonvulsant activity (C. Clark & T. Davenport, 1987). Another research involved the synthesis of ω-amidopolystyrene by reacting poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide, indicating potential applications in polymer science (G. Summers & R. Quirk, 1998).

Biological Applications

  • Bioactivity and Drug Design : A study synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone, indicating their potential for biological applications and the ability to bind nucleotide protein targets. This illustrates the relevance of similar compounds in medicinal chemistry (A. Saeed et al., 2015). In another research, derivatives of N-allyl-4-piperidyl benzamide were synthesized, indicating potential as non-peptide CCR5 antagonists, which are important in the development of drugs against certain diseases (Cheng De-ju, 2014).

Photophysical Studies

  • Spectroscopic and Theoretical Studies : The fluorescence effects induced by the ESIPT process in a derivative of N-(2-phenylethyl)benzamide were explored, highlighting its potential for studies in photophysical properties and fluorescence spectroscopy (A. Niemczynowicz et al., 2020).

Polymer Science

  • Applications in Polymer Science : Research in the field of polymer science demonstrated the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, illustrating the potential use of related compounds in creating well-defined polymers (T. Yokozawa et al., 2002).

properties

IUPAC Name

N-(2-phenylethyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-14-21-17-10-8-16(9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVFIXHIROUFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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